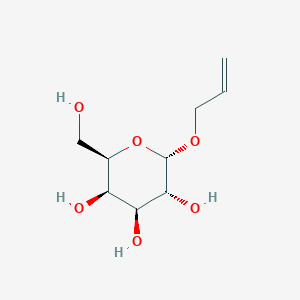

Allyl alpha-D-galactopyranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies of Allyl Alpha D Galactopyranoside

Glycosidation Methodologies for Allyl alpha-D-Galactopyranoside Synthesis

The core of synthesizing this compound lies in the glycosidation reaction, which involves the formation of a glycosidic bond between a galactose donor and allyl alcohol as the acceptor. wikipedia.org

Catalytic Approaches in this compound Formation

Various catalytic systems have been developed to promote the efficient formation of the glycosidic linkage. Lewis acids are commonly employed as activators. For instance, metal triflates have demonstrated good performance in activating glycosyl donors. researchgate.net A notable example is the use of ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3) as a catalyst in glycosylation reactions involving glycosyl nitrate (B79036) donors. researchgate.net

Another effective strategy involves cooperative catalytic systems. The combination of a silver(I) salt, like silver sulfate (B86663) (Ag2SO4), with a catalytic amount of bismuth(III) triflate (Bi(OTf)3) has been shown to be a favorable promoter system for the glycosylation of galactosyl chlorides. nih.gov Phase transfer catalysis (PTC) also presents a viable method for the synthesis of allyl ethers under mild conditions, offering high yields and selectivity. mdpi.com

Stereoselective Synthesis of the Alpha Anomer

Controlling the stereochemistry at the anomeric center is a critical challenge in glycoside synthesis. The formation of the α-anomer of galactosides is often desired for specific biological applications. The stereochemical outcome is heavily influenced by the choice of glycosyl donor, protecting groups, and reaction conditions. wikipedia.org

The use of a non-participating protecting group at the C-2 position of the galactose donor is a common strategy to favor the formation of the α-glycoside. wikipedia.org For example, using a 2,3,4,6-tetra-O-benzyl-D-galactopyranose donor can lead to good yields and high stereoselectivities for α-D-galactopyranosides. elsevierpure.com Glycosyl chlorides, known for their stability and accessibility, can be effectively activated to produce α-galactosides stereoselectively. nih.gov The Koenigs-Knorr reaction, when mediated by silver(I) oxide and accelerated with catalytic acid additives, also provides a pathway to α-galactosides. nih.gov

Influence of Reaction Conditions on Glycosidation Yield and Stereoselectivity

The yield and stereoselectivity of the glycosidation reaction are highly dependent on a multitude of factors. researchgate.net The choice of the glycosyl donor, the glycosyl acceptor (allyl alcohol in this case), the promoter or catalyst, and the solvent all play crucial roles. researchgate.netnih.gov

For instance, the reactivity of the glycosyl donor is a key determinant. Donors can be "armed" with electron-donating groups (like ethers) to increase reactivity or "disarmed" with electron-withdrawing groups (like esters) to decrease it, allowing for chemoselective glycosylations. dtu.dk The nature of the leaving group on the donor, such as a halide, trichloroacetimidate (B1259523), or nitrate, also significantly impacts the reaction. nih.govnih.gov The concentration of reactants and their stoichiometry can also influence the stereochemical outcome, particularly in reactions where distal group participation might occur. nih.gov For example, in some systems, higher regioselectivity towards the equatorial hydroxyl group has been observed. nih.gov

Advanced Synthetic Transformations of this compound

The allyl group of this compound is not merely a placeholder; it is a functional handle that opens up a vast landscape of synthetic possibilities for creating more complex molecules. nih.gov

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool in carbohydrate chemistry for forming carbon-carbon bonds. rsc.orgresearchgate.net The allyl group of this compound is an excellent substrate for these reactions, enabling the synthesis of a wide array of neoglycoconjugates. nih.gov

Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used for cross-metathesis reactions involving glycosides. figshare.comresearchgate.net This reaction allows for the coupling of the allyl group of the galactoside with another olefin, leading to the formation of a new, elongated unsaturated side chain. This method has been successfully used to tether functionalized molecules to carbohydrates, creating novel glyco-structures. researchgate.net

The reaction is tolerant of various functional groups present on the cross-coupling partner and can proceed with high efficiency. rsc.orgnih.gov For example, cross-metathesis has been employed to couple C-allyl glycosides with protected vinyl glycines, providing access to glycosyl amino acids. researchgate.net The development of Z-selective ruthenium catalysts has further expanded the scope of this reaction, allowing for excellent stereocontrol over the newly formed double bond. rsc.orgnih.gov

Table 1: Examples of Ruthenium-Catalyzed Cross-Metathesis Reactions This table is a representative example based on findings in the field and does not depict specific reactions of this compound without direct citation.

| Catalyst | Glycoside Substrate | Olefin Partner | Product Type | Yield | Stereoselectivity | Reference |

| Grubbs 2nd Gen. | C-allyl glycoside | Protected l-vinyl glycine | Olefinic C-glycosyl amino acid | 57-94% | N/A | researchgate.net |

| Z-selective Ru Cat. | Allylic-substituted olefin | Various olefins | Z-α,β-unsaturated acetal | up to 88% | >95% Z | rsc.org |

Homodimerization of O- and C-Alkenyl Glycopyranosides

The homodimerization of alkenyl glycopyranosides, including allyl α-D-galactopyranoside, can be efficiently achieved through olefin metathesis. This reaction provides a direct route to C-linked dimeric structures, which are important for creating neoglycoconjugates and multivalent carbohydrate ligands. A key catalyst for this transformation is the Grubbs' catalyst, a ruthenium-based complex known for its tolerance to various functional groups and solvents. bham.ac.uknih.gov

High yields of homodimers from O- and C-allyl and O-pentenyl D-galactopyranosides have been reported using ruthenium-catalyzed olefin metathesis. bham.ac.uk The reaction involves the coupling of the terminal alkene functionalities of two glycopyranoside molecules. For allyl α-D-galactopyranoside, this results in a C-8 backbone linking the two galactose units.

Table 1: Examples of Grubbs' Catalysts Used in Olefin Metathesis

| Catalyst Generation | Structure | Key Features |

| First-generation Grubbs' catalyst | Benzylidene-bis(tricyclohexylphosphino)dichlororuthenium | High tolerance for various functional groups, but lower activity compared to later generations. nih.gov |

| Second-generation Grubbs' catalyst | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and broader applicability than the first generation. google.com |

| Hoveyda–Grubbs catalysts | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | Feature a chelating isopropoxybenzylidene ligand, leading to increased stability and initiation control. nih.gov |

The choice of catalyst generation can influence the reaction efficiency and yield. Second-generation Grubbs' catalysts are often favored for their higher reactivity. google.com

Synthesis of Extended Alkenyl Glycosides and C-Linked Pseudodisaccharides

Beyond simple dimerization, olefin cross-metathesis is a powerful tool for synthesizing extended alkenyl glycosides and C-linked pseudodisaccharides from allyl α-D-galactopyranoside. sigmaaldrich.com Pseudodisaccharides, where a non-glycosidic linkage connects the monosaccharide units, are of interest as stable mimics of natural oligosaccharides. researchgate.net

The synthesis of C-linked pseudodisaccharides can be achieved by reacting an allyl glycoside with a suitable olefin partner in the presence of a metathesis catalyst. For instance, the reaction of a protected allyl α-D-galactopyranoside with another alkene-containing sugar derivative can lead to the formation of a C-linked disaccharide analogue. These synthetic analogues are valuable tools for studying carbohydrate-protein interactions and for the development of novel therapeutics. researchgate.net

The synthesis of C-aryl glycosides, another class of pseudoglyco-conjugates, has also been explored, though these typically involve different synthetic strategies such as nucleophilic attack of an aryl group on the sugar moiety. researchgate.net

Selective Functionalization and Protection Strategies

The selective modification of the hydroxyl groups of allyl α-D-galactopyranoside is crucial for its use as a building block in oligosaccharide synthesis. Various strategies have been developed to achieve regioselective protection and functionalization.

Dibutyltin (B87310) Oxide-Assisted Selective Crotylation at O-3

Dibutyltin oxide-assisted selective alkylation is a well-established method for the regioselective functionalization of diols in carbohydrates. researchgate.net This method relies on the formation of a transient stannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups. In the case of galactopyranosides, the cis-vicinal diol system at C-3 and C-4 can be selectively activated.

The reaction of a galactopyranoside with dibutyltin oxide typically leads to the formation of a 3,4-O-stannylene derivative. Subsequent reaction with an alkylating agent, such as crotyl bromide, would be expected to occur preferentially at the O-3 position due to the higher reactivity of the equatorial hydroxyl group in the stannylene complex. researchgate.netrsc.org While specific studies on the crotylation of allyl α-D-galactopyranoside using this method are not extensively documented, the principle has been successfully applied to the selective benzoylation and sulfonylation of similar mannopyranosides, where the 3-O-substituted product is obtained in high yield. researchgate.netrsc.org This suggests that selective crotylation at the O-3 position of allyl α-D-galactopyranoside is a feasible and predictable transformation.

Benzylation and Other Etherification Reactions

Benzylation is a common strategy for protecting hydroxyl groups in carbohydrate chemistry due to the stability of benzyl (B1604629) ethers under a wide range of reaction conditions and their ease of removal by hydrogenolysis. researchgate.net The selective benzylation of allyl α-D-galactopyranoside can be achieved using various methods, including the dibutyltin oxide method described above.

For example, starting from allyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside, a variety of benzylated and allylated glucose derivatives have been prepared. researchgate.net Similar strategies are applicable to allyl α-D-galactopyranoside. For instance, the mono-allyl derivatives of 1,6-anhydro-β-D-galactopyranose have been benzylated, followed by the removal of the allyl group, demonstrating the compatibility of these protecting groups. fiveable.me

Other etherification reactions can also be performed selectively. For example, the synthesis of allyl 2,6-di-O-benzyl-α-D-glucopyranoside was achieved from the corresponding galactopyranoside via a tin-mediated alkylation to introduce a p-methoxybenzyl ether at the 3-position. capes.gov.br

Controlled Introduction of Protecting Groups

The synthesis of complex oligosaccharides requires a sophisticated use of protecting groups that can be selectively introduced and removed without affecting other parts of the molecule. This is known as an orthogonal protection strategy. researchgate.net Allyl α-D-galactopyranoside, with its multiple hydroxyl groups of differing reactivity, is an ideal scaffold for the application of such strategies.

A variety of protecting groups with different lability profiles can be employed. The choice of protecting group is critical for directing the regioselectivity of subsequent glycosylation reactions. bham.ac.uk

Table 2: Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

| Allyl | All | Allyl bromide, NaH | PdCl₂, NaOAc, AcOH or [Ir(COD)(PMePh₂)₂]PF₆ then HgCl₂/HgO nih.gov |

| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Levulinoyl | Lev | Levulinic acid, DCC | Hydrazine hydrate |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Piperidine |

| Alloc | Alloc | Allyl chloroformate, pyridine | Pd(PPh₃)₄, CHCl₃/AcOH/NMM researchgate.net |

The use of an orthogonal set of protecting groups allows for the stepwise construction of oligosaccharides. For example, a galactoside can be protected with a combination of benzyl, silyl, and acyl groups, each of which can be removed under specific conditions to unmask a hydroxyl group for glycosylation. capes.gov.br

Synthesis of Glycosylated Derivatives and Conjugates

Allyl α-D-galactopyranoside is a valuable glycosyl acceptor in the synthesis of disaccharides and other glycosylated conjugates. The free hydroxyl groups can be selectively deprotected to allow for the formation of new glycosidic linkages.

For example, the 4,6-O-benzylidene derivative of allyl β-D-galactopyranoside has been used as an acceptor in the synthesis of Gal(1→2) and Gal(1→3) linked disaccharides. In these syntheses, a glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, is coupled with the acceptor to form the disaccharide.

The synthesis of a fully protected version of the disaccharide unit of incednine, a natural product with interesting biological activity, was achieved starting from commercially available allyl α-D-galactopyranoside. nih.gov This synthesis highlights the utility of this compound as a key starting material in the construction of complex bioactive molecules. The deallylation of the anomeric position was a crucial step, achieved through a two-step protocol involving isomerization with an iridium catalyst followed by hydrolysis. nih.gov

Furthermore, allyl glycosides can participate in glycosylation reactions as both donors and acceptors in a "latent-active" strategy. An allyl glycoside can be isomerized to a more reactive prop-1-enyl glycoside, which then acts as a glycosyl donor.

Preparation of Glycopeptide Analogs

Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, are crucial for many biological processes. The synthesis of well-defined glycopeptide analogs for research is a significant challenge. This compound serves as a key starting material in several synthetic strategies. nih.gov

One major approach is the total chemical synthesis, where a glycosylated amino acid building block is first prepared and then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov Alternatively, conjugation-based methods ligate the carbohydrate and peptide components in the final stages of the synthesis. nih.gov

The allyl group of this compound is particularly suited for modern metal-catalyzed ligation reactions. nih.gov These methods offer high yields and are bio-orthogonal, meaning the reaction is highly specific and does not interfere with other functional groups present in the complex substrates. nih.gov For instance, olefin cross-metathesis can be used to couple the allyl group of the galactoside with a peptide containing an allyl-functionalized amino acid, such as allylglycine or S-allyl cysteine. nih.gov This strategy has been successfully employed to create glycopeptide conjugates in aqueous environments. nih.gov The synthesis of analogs of known immunoadjuvant glycopeptides, such as muramyl dipeptide (MDP), represents a key application in this field, aiming to understand the relationship between structure and biological activity. nih.gov

Table 1: Synthetic Approaches for Glycopeptide Analogs

| Synthetic Strategy | Description | Key Reaction Example |

|---|---|---|

| Building Block Approach | A glycosylated amino acid (e.g., galactosyl-serine) is synthesized first and then incorporated into a peptide chain via SPPS. | Fmoc-protected galactosyl-serine is used in an automated peptide synthesizer. |

| Metal-Catalyzed Ligation | The allyl group of the galactoside is coupled to a modified peptide using a metal catalyst. | Ruthenium-catalyzed olefin cross-metathesis between this compound and a peptide containing allylglycine. nih.gov |

| Conjugation Chemistry | The sugar and peptide are linked via a chemoselective reaction after both have been synthesized separately. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azido-functionalized peptide and an alkyne-modified galactoside. nih.gov |

Formation of 3-(2-Aminoethylthio)propyl D-Galactopyranoside Anomeric Pairs from Allyl Glycosides

The allyl group of allyl glycosides can be functionalized to introduce new reactive groups for subsequent conjugation. A notable transformation is the synthesis of 3-(2-aminoethylthio)propyl D-galactopyranoside from this compound. nih.gov

This conversion is achieved through a radical-mediated anti-Markovnikov addition of a thiol across the double bond of the allyl group. Specifically, the reaction involves the addition of 2-aminoethanethiol to the allyl glycoside. This process, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or UV light, results in the formation of a thioether linkage. The product contains a terminal primary amine, which is a highly versatile functional group for further derivatization, such as amide bond formation with carboxylic acids on proteins or other molecules. nih.gov This method provides a straightforward route to convert a relatively inert allyl group into a nucleophilic amino group, thereby expanding the synthetic utility of the parent allyl glycoside. nih.gov

Table 2: Synthesis of Amino-Functionalized Galactoside

| Reactant | Reagent | Product | Key Transformation |

|---|

Glycosylation of Peptidic Substrates

Glycosylation is the enzymatic or chemical attachment of glycans to proteins or lipids. The chemical glycosylation of peptidic substrates using precursors like this compound allows for the creation of synthetic glycoproteins with defined structures. The allyl group is instrumental in these conjugation strategies. nih.gov

The most prominent modern method for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govtaylorfrancis.com This reaction is highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions, including aqueous solutions. taylorfrancis.com

The synthetic sequence involves two main steps:

Functionalization : The allyl group of this compound is converted into either an azide (B81097) or a terminal alkyne. Concurrently, the peptide substrate is modified to contain the complementary functional group (an alkyne if the sugar has an azide, and vice versa).

Ligation : The two modified components are then joined together in the presence of a copper(I) catalyst, which results in the formation of a stable triazole ring, covalently linking the sugar to the peptide. nih.gov

This approach provides a robust and high-yielding pathway to synthesize complex glycopeptides that are difficult to access through other methods. nih.gov

Table 3: Glycosylation via Click Chemistry

| Step | Sugar Moiety | Peptide Substrate | Reaction |

|---|---|---|---|

| 1. Functionalization | This compound is converted to an azido-propyl galactoside. | A peptide is synthesized containing an amino acid with an alkyne side chain (e.g., propargylglycine). | Ozonolysis followed by reduction and azidation. |

| 2. Ligation (CuAAC) | Azido-propyl alpha-D-galactopyranoside | Alkyne-modified peptide | The two components are mixed with a Cu(I) source (e.g., CuSO₄/sodium ascorbate) to form a stable triazole linkage. nih.gov |

Synthesis of Novel Glycoclusters

Glycoclusters are molecules that present multiple copies of a carbohydrate ligand on a central scaffold. They are designed to mimic the multivalent presentation of carbohydrates on cell surfaces and are potent tools for studying and inhibiting carbohydrate-binding proteins (lectins). nih.gov

This compound is an excellent starting point for building these multivalent structures. The synthesis relies on attaching multiple galactoside units to a polyfunctional core molecule. The allyl group is again the key reactive handle for this assembly process.

Common strategies for glycocluster synthesis from allyl glycosides include:

Thiol-Ene Radical Addition : A scaffold molecule containing multiple thiol groups is reacted with several equivalents of this compound. A radical initiator triggers the addition of the thiols across the allyl double bonds, creating a multivalent structure linked by thioethers.

Click Chemistry (CuAAC) : As with glycopeptides, this is a highly favored method. A central scaffold with multiple alkyne or azide functionalities is reacted with appropriately modified this compound units (bearing the complementary azide or alkyne group). This results in a precisely defined glycocluster. nih.gov

These methods allow for the controlled synthesis of glycoclusters with varying valencies (number of sugar units) and spatial arrangements, which is critical for optimizing their biological activity. nih.gov

Table 4: Glycocluster Synthesis Strategies

| Strategy | Scaffold Requirement | Modified Galactoside | Linkage Formed |

|---|---|---|---|

| Thiol-Ene Addition | Poly-thiolated core (e.g., pentaerythritol (B129877) tetrathiol) | This compound | Thioether |

| Click Chemistry (CuAAC) | Poly-azido or poly-alkynyl core | Alkyne- or Azide-functionalized alpha-D-galactopyranoside | 1,2,3-Triazole |

Polymerization and Surface Modification Applications of Allyl Alpha D Galactopyranoside

Graft Polymerization onto Polymeric Substrates

Graft polymerization is a powerful technique to modify the surface properties of a polymer without altering its bulk characteristics. This is achieved by covalently bonding new polymer chains onto the existing polymer backbone. Allyl alpha-D-galactopyranoside, with its reactive allyl group and hydrophilic galactose moiety, is a candidate for such modifications, aiming to enhance the surface properties of various polymeric substrates.

Plasma Treatment-Induced Graft Polymerization on Poly(ethylene terephthalate) Fibers

Plasma treatment is a versatile method for activating polymer surfaces to initiate graft polymerization. cmu.eduniscpr.res.in By exposing a substrate like poly(ethylene terephthalate) (PET) to a plasma environment, reactive species such as radicals and peroxides are generated on the surface. researchgate.net These active sites can then initiate the polymerization of a monomer, such as this compound, from the surface. This "grafting-from" approach can create a dense layer of the desired functional polymer on the PET fibers. nih.gov

The process typically involves exposing the PET fibers to a gas plasma (e.g., argon or oxygen) to create active sites. researchgate.net Subsequently, the activated fibers are brought into contact with a solution containing this compound, leading to the growth of poly(this compound) chains from the fiber surface. This modification is intended to improve properties like wettability and biocompatibility.

While the general principles of plasma-induced graft polymerization are well-established, specific research detailing the grafting of this compound onto PET fibers is not extensively available in the public domain. However, studies on similar systems, such as the grafting of acrylic acid onto PET, provide insights into the expected behavior and influencing factors. niscpr.res.innih.gov

The concentration of the monomer in the reaction medium is a critical parameter that influences the graft density. Generally, an increase in monomer concentration leads to a higher graft density up to a certain point. researchgate.netresearchgate.net This is attributed to the increased availability of monomer molecules at the vicinity of the active sites on the substrate surface.

For the plasma-induced grafting of this compound, it is anticipated that a similar trend would be observed. However, at very high monomer concentrations, the graft density might level off or even decrease. This can be due to several factors, including an increase in the viscosity of the solution, which hinders the diffusion of monomer molecules to the active sites, and an increase in the rate of homopolymerization in the solution, which consumes the monomer. niscpr.res.in

Table 1: Expected Impact of Monomer Concentration on Graft Density

| Monomer Concentration | Expected Graft Density | Rationale |

| Low | Low | Limited availability of monomer at active sites. |

| Medium | High | Optimal balance between monomer availability and diffusion. |

| High | Plateau or Decrease | Increased solution viscosity and homopolymerization. niscpr.res.in |

Note: This table is based on general principles of graft polymerization; specific experimental data for this compound is not available.

The conditions within the plasma reactor, such as the power of the radio frequency (RF) source, the duration of the plasma treatment, and the type and pressure of the gas, play a crucial role in determining the density and characteristics of the grafted polymer chains.

The plasma power and treatment time directly affect the number of active sites generated on the polymer surface. researchgate.net An increase in power or duration generally leads to a higher density of radicals and peroxides, which can result in a higher graft density. However, excessive plasma treatment can lead to surface damage and degradation of the substrate material.

The gas pressure inside the reactor influences the plasma density. researchgate.net The relationship is not always linear, with an optimal pressure often existing for maximizing the generation of reactive species. The choice of gas is also important; for instance, oxygen plasma can directly form peroxide and hydroperoxide groups on the surface, which are effective initiators for graft polymerization. researchgate.net

Table 2: General Influence of Plasma Reactor Conditions on Grafting

| Plasma Parameter | Effect on Grafting | General Observation |

| RF Power | Influences density of active sites | Higher power can increase graft density but may cause surface damage. researchgate.net |

| Treatment Time | Affects total number of active sites | Longer times can increase graft density up to a saturation point. |

| Gas Pressure | Modulates plasma density | An optimal pressure often exists for maximizing grafting. researchgate.net |

| Gas Type | Determines the nature of active species | Oxygen plasma is effective for creating peroxide initiating sites. researchgate.net |

Note: This table outlines general trends observed in plasma polymerization; specific optimal conditions for this compound require experimental determination.

The efficiency of graft polymerization can vary significantly depending on the chemical structure of the monomer. For carbohydrate monomers, factors such as the type of polymerizable group (e.g., allyl vs. acrylate), the nature of the carbohydrate moiety, and the presence of protecting groups can all influence the grafting efficiency.

A systematic study would be required to definitively compare the grafting efficiencies. Such a study would involve grafting different carbohydrate monomers onto PET fibers under identical plasma and reaction conditions and then quantifying the amount of grafted polymer.

Atom Transfer Radical Polymerization (ATRP) in Glycopolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu This method is particularly valuable for the synthesis of complex macromolecules like glycopolymers.

In the context of this compound, ATRP could be utilized in several ways. One approach involves using an initiator containing an allyl group to synthesize a polymer, which can then be functionalized with the galactose moiety. Conversely, an ATRP initiator could be attached to the galactose sugar, which is then polymerized. However, the direct polymerization of allyl-containing monomers via ATRP is often challenging due to potential side reactions involving the allyl group. More commonly, monomers with more reactive groups like methacrylates are preferred for ATRP. cmu.edu

Despite these challenges, ATRP has been successfully employed to create a wide range of glycopolymers by polymerizing sugar-containing monomers. nih.gov The use of functional initiators in ATRP allows for the preparation of telechelic polymers with specific end-groups, which can include allyl functionalities for further post-polymerization modifications. researchgate.net

Emulsifier-Free Emulsion Polymerization for Glycosylated Nanoparticles

Emulsion polymerization is a widely used industrial process for producing polymer latexes. In a conventional setup, a surfactant is used to stabilize the monomer droplets and the resulting polymer particles. However, for biomedical applications, the presence of a surfactant can be undesirable. Emulsifier-free emulsion polymerization offers a cleaner alternative for producing polymer nanoparticles.

In this method, the stabilization of the growing polymer particles is achieved through other means, such as the use of a charged initiator or the incorporation of hydrophilic co-monomers. nih.gov this compound, with its hydrophilic galactose unit, has the potential to act as a reactive stabilizer in such a system.

The synthesis of glycosylated nanoparticles via emulsifier-free emulsion polymerization has been demonstrated using other hydrophilic glycomonomers, such as lactose (B1674315) acrylamide. nih.govscispace.com In these systems, the hydrophilic sugar moieties orient towards the aqueous phase, providing steric stabilization to the nanoparticles. It is conceivable that this compound could be used in a similar fashion, likely in copolymerization with a more hydrophobic monomer, to produce stable glycosylated nanoparticles. These nanoparticles could have potential applications in areas such as drug delivery and diagnostics.

Surface Functionalization Methodologies

The introduction of carbohydrate moieties onto material surfaces can dramatically alter their properties, imparting characteristics such as hydrophilicity, biocompatibility, and specific biological recognition. Methodologies for achieving this often involve the grafting of polymers bearing sugar residues, a process for which allyl α-D-galactopyranoside is well-suited due to its polymerizable allyl group.

Introduction of Glycosyl Units onto Material Surfaces

The primary method for introducing glycosyl units, such as those from allyl α-D-galactopyranoside, onto material surfaces is through the "grafting-to" or "grafting-from" approach. mdpi.comfrontiersin.org In the "grafting-to" method, pre-synthesized glycopolymers are attached to a compatible surface. frontiersin.org Conversely, the "grafting-from" technique involves initiating the polymerization of glycomonomers directly from the surface, which has been pre-functionalized with initiator sites. mdpi.combenicewiczgroup.com

A common strategy involves the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined glycopolymers. psu.edumdpi.com These polymers can then be immobilized on surfaces. For instance, glycopolymers with a trithiocarbonate (B1256668) group from the RAFT agent can be anchored onto gold surfaces. researchgate.net This method allows for a high degree of control over the polymer architecture and subsequent surface density of the glycan units. mdpi.com

Another versatile method is thiol-ene "click" chemistry. nih.govnih.govresearchgate.net In this approach, a surface is first modified to present thiol groups. Subsequently, polymers containing pendant allyl groups, such as those derived from allyl α-D-galactopyranoside, can be covalently attached to the surface via a radical-mediated reaction between the thiol and the allyl double bond. nih.govnih.gov This technique is known for its high efficiency and mild reaction conditions. youtube.com

Plasma-induced graft polymerization is another effective technique for modifying polymer surfaces. researchgate.net This method uses plasma to create reactive sites on a polymer surface, which can then initiate the graft polymerization of monomers like allyl α-D-galactopyranoside. researchgate.net

Surface Reactivity and Grafting Mechanisms

The reactivity of allyl α-D-galactopyranoside in surface grafting is centered around its allyl group. The carbon-carbon double bond of the allyl moiety is susceptible to radical addition, making it a suitable monomer for various polymerization techniques. nih.gov

RAFT Polymerization: In RAFT polymerization, a chain transfer agent (CTA) is crucial for controlling the polymerization. mdpi.com The process begins with the formation of a primary radical from an initiator, which then reacts with the CTA to form an intermediate radical. This intermediate can then fragment to produce a dormant polymeric chain and a new radical that propagates with the monomer. mdpi.com For surface grafting, the CTA can be anchored to the surface, allowing the polymer chains to grow directly from it ("grafting-from"). benicewiczgroup.com Alternatively, polymers synthesized with a reactive end-group from the CTA can be attached to a surface ("grafting-to"). researchgate.net

Thiol-Ene Click Chemistry: This reaction proceeds via a free-radical mechanism, typically initiated by light or heat. youtube.com A thiol radical is generated, which then adds across the double bond of the allyl group on the glycopolymer. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiol radical and propagating the reaction. nih.govnih.gov This "click" reaction is highly efficient and results in a stable thioether linkage between the surface and the glycopolymer. youtube.com

Plasma-Induced Grafting: Nitrogen or argon plasma treatment can generate free radicals on a polymer backbone. researchgate.net These surface radicals can then initiate the polymerization of allyl monomers, leading to the formation of grafted polymer chains. researchgate.netnih.gov The density and length of the grafted chains can be controlled by varying the plasma conditions and monomer concentration. researchgate.net

Table 1: Comparison of Surface Grafting Mechanisms

| Grafting Mechanism | Initiating Species | Key Reactive Group on Monomer | Resulting Linkage | Key Advantages |

| RAFT Polymerization | Radicals from initiator | Allyl double bond | Carbon-carbon bonds within the polymer chain | Controlled molecular weight and architecture. psu.edumdpi.com |

| Thiol-Ene Click Chemistry | Thiol radicals | Allyl double bond | Thioether bond | High efficiency, mild conditions, minimal byproducts. nih.govyoutube.com |

| Plasma-Induced Grafting | Surface radicals generated by plasma | Allyl double bond | Carbon-carbon bonds | Applicable to a wide range of polymer substrates. researchgate.net |

Modulation of Surface Properties through Glycopolymer Grafting

Grafting polymers of allyl α-D-galactopyranoside onto a material surface can significantly alter its physicochemical properties.

Hydrophilicity: The introduction of the hydrophilic galactose units dramatically increases the surface's affinity for water. For example, grafting α-allyl glucoside onto a hydrophobic polypropylene (B1209903) membrane was shown to decrease the water contact angle from 120° to 36°, indicating a significant shift to a more hydrophilic surface. researchgate.net This enhanced hydrophilicity is often permanent. researchgate.net

Biocompatibility and Antifouling Properties: Surfaces modified with glycopolymers often exhibit improved biocompatibility and resistance to protein adsorption. The hydrophilic nature of the sugar residues creates a hydration layer that can prevent proteins and cells from adhering to the surface. researchgate.net For instance, modification of polypropylene membranes with α-allyl glucoside resulted in reduced adsorption of bovine serum albumin. researchgate.net

Specific Biological Recognition: The galactose units presented on the surface can act as recognition sites for specific proteins, such as lectins. Surface plasmon resonance (SPR) studies have demonstrated the specific binding of lectins to glycopolymer-coated gold surfaces, confirming the accessibility of the carbohydrate units for biological interactions. researchgate.net The multivalent presentation of these sugar moieties on a polymer chain can lead to enhanced binding avidity. researchgate.net

Table 2: Impact of Glycopolymer Grafting on Surface Properties

| Property | Change after Grafting | Underlying Mechanism | Example Research Finding |

| Hydrophilicity | Increased | Introduction of polar hydroxyl groups of the galactose units. | Water contact angle on polypropylene decreased from 120° to 36° after grafting with α-allyl glucoside. researchgate.net |

| Antifouling | Increased | Formation of a hydration layer that repels proteins and cells. | Reduced bovine serum albumin adsorption on α-allyl glucoside-grafted membranes. researchgate.net |

| Biorecognition | Enabled/Enhanced | Specific interactions between the grafted galactose units and proteins (lectins). | Successful immobilization of glycopolymers on gold chips for binding analyses with lectins, showing specific interactions. researchgate.net |

Biochemical and Biological Research Involving Allyl Alpha D Galactopyranoside

Enzymatic Hydrolysis and Glycosidase Interactions

Substrate Specificity of Glycosidases for Allyl alpha-D-Galactopyranoside

Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds. Their ability to recognize and process specific substrates is fundamental to their biological function. This compound has been identified as a substrate for certain α-galactosidases. For instance, α-galactosidase from Aspergillus niger can hydrolyze this compound. researchgate.net The enzyme's specificity is directed at the terminal α-galactose residue, a common feature for α-galactosidases which are known to cleave this sugar from various glycoconjugates. nih.gov

The specificity of these enzymes is highly dependent on the structure of both the sugar (glycone) and the non-sugar (aglycone) portion of the substrate. nih.gov For a substrate like this compound, the enzyme must properly accommodate the galactose sugar in its active site in a specific conformation. Human α-galactosidase, for example, shows exquisite specificity for the terminal α-galactoside but has fewer interactions with the rest of the molecule, allowing it to act on a range of glycolipids and glycoproteins. nih.gov The nature of the aglycone, in this case, the allyl group, influences the binding affinity and catalytic rate. Studies on similar enzymes have shown that a flat, aromatic aglycone can be a more favorable substrate compared to aliphatic ones, though this compound remains a viable substrate for enzymatic analysis.

Kinetic Analysis of Enzymatic Reactions

The interaction between an enzyme and its substrate is quantitatively described by kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While this compound is used as a substrate, detailed kinetic studies often employ chromogenic analogs like p-nitrophenyl-α-D-galactopyranoside (PNPG) for easier detection of the reaction product. nih.gov For example, kinetic analysis of human α-galactosidase using PNPG revealed a Kₘ of 8.3 ± 0.5 mM and a kcat (turnover number) of 63.5 ± 0.1 s⁻¹, demonstrating the enzyme's catalytic efficiency. nih.gov Similarly, studies on β-galactosidase from Aspergillus oryzae using a nitrophenyl-based substrate determined a Kₘ of 0.800 mM and a Vₘₐₓ of 0.0864 A/min. pjlss.edu.pk

Kinetic assays are typically performed by incubating the enzyme with various concentrations of the substrate and measuring the rate of product formation. nih.gov This data is then fitted to the Michaelis-Menten equation to determine the kinetic constants. pjlss.edu.pk Such analyses are crucial for understanding how efficiently an enzyme like α-galactosidase can process this compound and how this interaction might be affected by inhibitors or structural modifications. nih.govgraphpad.com

Influence of Structural Modifications on Enzymatic Recognition

Modifying the structure of a glycoside substrate can have profound effects on its recognition and hydrolysis by glycosidases. Changes to either the glycone or aglycone portion can alter the molecule's fit within the enzyme's active site, thereby affecting binding affinity and catalytic turnover.

Research on galactopyranoside esters has shown that the addition of acyl groups to the sugar ring can distort its standard chair conformation. This structural change can lead to a poorer fit in the enzyme's active site, potentially reducing or eliminating its activity as a substrate. The position, number, and type of acyl groups determine the extent of this distortion and its impact on biological function.

Furthermore, the enzyme itself can be engineered to alter its substrate specificity. Studies on human galactokinase, an enzyme that phosphorylates galactose, have demonstrated that variations in active site residues can tune the enzyme's flexibility and specificity for different galactose-based substrates. This highlights the delicate balance of interactions required for effective enzymatic catalysis and shows that even minor changes to either the substrate or the enzyme can significantly alter the outcome of the reaction.

Investigation of Glycosidase Inhibition

The development of glycosidase inhibitors is a significant area of research, particularly for therapeutic applications. This compound, with its core galactose structure, serves as a useful scaffold for designing such inhibitors.

Design and Synthesis of Inhibitors based on this compound Scaffolds

The galactopyranose ring is a common starting point for the synthesis of potent glycosidase inhibitors. The strategy often involves replacing the oxygen in the glycosidic bond or modifying the sugar ring to create a molecule that binds tightly to the enzyme's active site but cannot be hydrolyzed. These molecules, known as transition-state analogs, mimic the shape of the substrate as it is being broken down by the enzyme.

One successful example is the synthesis of N-substituted galactonoamidines. These compounds are designed based on the galactose structure and have been shown to be highly potent inhibitors of β-galactosidase. nih.gov The synthesis involves creating a small library of these amidines with different substituents attached to the nitrogen atom, allowing for systematic investigation of how these groups affect inhibitory activity. nih.gov Similarly, various galactopyranoside esters have been synthesized to explore their potential as antimicrobial agents, demonstrating the versatility of the galactose scaffold in creating biologically active molecules. The allyl group of this compound itself offers a reactive handle for further chemical modifications, making it a useful intermediate for creating more complex inhibitor structures.

Structure-Activity Relationships in Glycosidase Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors. These studies systematically alter the chemical structure of a lead compound and measure the effect of each change on its inhibitory potency, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.

SAR studies on a series of N-substituted galactonoamidine inhibitors of β-galactosidase from Aspergillus oryzae have yielded significant insights. nih.gov It was found that the nature of the aglycone moiety—the part of the molecule that is not the sugar—has a profound impact on inhibitory ability. The data revealed that inhibitors derived from cyclic aliphatic and linear amines generally showed stronger inhibition than those derived from benzylamines. nih.gov

For example, the p-methylbenzyl-D-galactonoamidine was identified as a remarkably potent inhibitor with a Kᵢ of 8 nM. nih.gov Detailed analysis suggested that this high potency was due to favorable hydrophobic interactions of the methyl group within the active site, rather than π-π stacking from the aromatic ring. nih.gov This highlights the importance of specific, non-covalent interactions in achieving high-affinity binding. Furthermore, introducing a flexible three-carbon spacer between the sugar moiety and a phenyl group drastically increased the observed inhibition, demonstrating that both the nature of the substituent and its positioning relative to the core scaffold are critical for effective enzyme inhibition. nih.gov

Table 1: Inhibitory Activity of N-Substituted Galactonoamidines on β-Galactosidase This table is based on data from a study on N-substituted galactonoamidine inhibitors of β-galactosidase from Aspergillus oryzae. nih.gov

| Inhibitor Type | Substituent Example | Inhibition Constant (Kᵢ) |

| Benzylamine Derivative | Benzyl (B1604629) | > 2500 nM |

| Benzylamine Derivative | p-Methylbenzyl | 8 nM |

| Linear Amine Derivative | Propyl | 50 nM |

| Cyclic Aliphatic Amine | Cyclohexylmethyl | 20 nM |

Role in Glycoprotein and Glycan Studies

The study of glycoproteins and glycans, which are complex carbohydrates attached to proteins and lipids, is fundamental to understanding cellular communication, recognition, and disease. This compound plays a significant role in this field by enabling the synthesis of specialized tools for research.

Models for Carbohydrate-Mediated Biological Functions

Synthetic glycoconjugates are indispensable for elucidating the complex interactions between carbohydrates and proteins. nih.gov "Artificial glycoforms," which are synthetic molecules designed to mimic natural glycans, have become essential tools for understanding the multivalent interactions that govern many biological recognition events. nih.gov These interactions include chelation, receptor clustering, and steric stabilization. nih.gov The synthesis of these model compounds often begins with versatile building blocks like allyl glycosides. For instance, a peracetylated C-allyl α-D-galactopyranoside analogue has been used in the development of multivalent glycoclusters designed to probe these biological functions. nih.gov By creating defined, synthetic structures, researchers can systematically investigate how carbohydrate-binding proteins recognize their targets, a process that is critical for everything from immune responses to viral and bacterial infections. nih.gov

Applications in Neoglycoprotein Synthesis

Neoglycoproteins are synthetic proteins that have been chemically modified to carry specific carbohydrate chains. They are powerful tools for studying carbohydrate-protein interactions because they present sugars in a controlled, multivalent fashion. The allyl group on this compound is particularly useful for this application, serving as a chemical handle for conjugation to proteins. nih.govresearchgate.net

The synthesis process often involves converting the allyl glycoside into a derivative with a more reactive spacer group, which is then coupled to a carrier protein, such as bovine serum albumin (BSA). nih.govresearchgate.net For example, a complex trisaccharide, which is a structural motif found in N-glycoproteins from human urokinase, was synthesized as an allyl glycoside. nih.gov This intermediate was then converted into a neoglycoprotein by introducing a cysteamine-derived spacer group, which allowed for its attachment to a protein. nih.gov This approach enables the creation of custom-designed proteins displaying specific sugar epitopes for use in immunological and biochemical studies. nih.govresearchgate.net

Table 1: Applications of this compound in Glycobiology

| Application Area | Specific Use | Key Feature Utilized | Outcome |

|---|---|---|---|

| Glycan Modeling | Synthesis of multivalent glycoclusters. nih.gov | Allyl group for chemical modification. | Models to study carbohydrate-mediated biological functions like receptor binding. nih.gov |

| Neoglycoprotein Synthesis | Precursor for conjugating sugars to proteins. nih.govresearchgate.net | Reactive allyl group allows for covalent linkage to carrier proteins (e.g., BSA). researchgate.net | Synthetic antigens and probes for studying glycan-binding proteins. nih.govresearchgate.net |

| Probing Receptors | Creation of glycan-coated nanoparticles and arrays. researchgate.netresearchgate.net | Serves as a foundational block for building specific glycan ligands. | Tools to identify and characterize lectins on cell surfaces and study cellular adhesion. researchgate.netnih.gov |

| Antifreeze Research | Starting material for synthesizing AFGP analogues. nih.gov | Provides the core galactose structure for building the characteristic disaccharide. | Synthetic glycopeptides to study mechanisms of ice recrystallization inhibition. nih.govresearchgate.net |

Probing Glycan-Binding Proteins and Receptors

Glycan-binding proteins, also known as lectins, are critical mediators of cell-cell recognition, adhesion, and signaling. researchgate.netnih.gov The interactions between lectins and their carbohydrate ligands are often of low affinity, but high avidity is achieved through multivalency. nih.gov Probes designed to mimic this multivalency are therefore highly effective.

This compound can be used as a starting material to construct such probes. These can take various forms, including glycan-coated nanoparticles or glycan microarrays. researchgate.netresearchgate.net For example, dual-modal fluorescent magnetic glyconanoparticles have been developed to probe lectins on the surfaces of pathogenic bacteria and mammalian cells. researchgate.net By attaching specific glycans, such as galactose, to these nanoparticles, researchers can study binding events, cellular uptake, and even block pathogenic adhesion. researchgate.net Similarly, cell-based glycan arrays, where cells are engineered to display specific sugar structures, provide a high-throughput method to profile the interactions of glycan-binding proteins directly on the cell surface. researchgate.netnih.gov

Antifreeze Glycopeptide Analogs and Cryopreservation Research

Certain organisms living in subzero environments produce antifreeze glycoproteins (AFGPs) to prevent ice crystal growth in their body fluids. nih.govresearchgate.net These unique biomolecules typically consist of a repeating tripeptide sequence, (Ala-Ala-Thr)n, with a disaccharide, β-D-galactosyl-(1→3)-α-N-acetyl-D-galactosamine, attached to each threonine residue. nih.govnih.gov The synthesis of AFGP analogues is a key area of research for understanding their function and developing new cryopreservation agents. nih.gov

Synthesis of Antifreeze Glycopeptide Repeating Unit Analogs

The chemical synthesis of AFGPs and their analogues is a complex undertaking, primarily divided into two parts: the preparation of the glycosylated threonine building block and the subsequent solid-phase peptide synthesis (SPPS) to assemble the peptide backbone. nih.gov Microwave-assisted SPPS has emerged as a method to accelerate this process. psu.eduresearchgate.net

This compound has been utilized as a key starting material in the synthesis of AFGP analogues. In one approach, it was used to generate the disaccharide block required for the glycopeptide. nih.gov The synthesis involved coupling a protected galactose derivative to allyl 2,4,6-tri-O-benzyl-alpha-D-galactopyranoside to form the necessary disaccharide, which was then incorporated into the peptide chain. nih.gov Such synthetic strategies allow for the creation of homogeneous glycopeptides of specific lengths and with defined modifications, which are difficult to obtain from natural sources where AFGPs exist as a mixture of isoforms. psu.edursc.org These synthetic analogues are crucial for systematically studying the structure-activity relationship and pinpointing the features responsible for antifreeze activity. nih.gov

Analytical and Spectroscopic Characterization of Allyl Alpha D Galactopyranoside and Its Derivatives

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for both purifying allyl alpha-D-galactopyranoside and its derivatives and for assessing the purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of glycosides like this compound. Commercial suppliers of this compound often specify a purity of ≥96% or ≥98.0% as determined by HPLC. labcompare.comsigmaaldrich.com This high-resolution separation technique is crucial for ensuring the quality and reliability of the compound in subsequent applications. Preparative HPLC (prep-HPLC) is also widely utilized for the purification of compounds from crude reaction mixtures, often achieving purities greater than 95%. researchgate.net This method offers excellent reproducibility and the potential for automation, making it a cornerstone of modern carbohydrate chemistry. researchgate.net

A typical application of HPLC in the context of related galactosides involves the screening of potential bioactive compounds from natural extracts. researchgate.net For instance, in the analysis of medicinal plants, Q-TOF LC/MS (Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry) provides exceptional separation of various constituents, enabling accurate mass measurement and molecular formula generation for both major and minor components. researchgate.net

Table 1: HPLC Purity Data for Commercial this compound

| Supplier | Catalog Number | Purity (as per HPLC) |

| Aladdin Scientific Corporation | A151031 | ≥96% |

| Sigma-Aldrich | 16555 (for a related compound) | ≥98.0% |

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving this compound. For example, in glycosylation reactions, TLC can be used to track the consumption of the starting materials and the formation of the desired product. rsc.org The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. For instance, in a synthesis involving an allyl glycoside, the product might have an Rƒ of 0.2 in a 3:1 mixture of hexanes and ethyl acetate. rsc.org

TLC is also instrumental in analyzing the products of enzymatic reactions, such as those involving galactosyltransferases. nih.gov By separating radiolabeled products on a TLC plate, researchers can identify and quantify the enzymatic products, even at the femtomole level. nih.gov Furthermore, TLC can be used to analyze the sugar composition of polysaccharides after hydrolysis. researchgate.net For example, the separation of glucose and galactose can be visualized on a TLC plate using a developing system like isopropanol/ethyl acetate/water. researchgate.net

Table 2: Example Rƒ Values for Allyl Glycoside Derivatives in TLC

| Compound/Mixture | Solvent System | Rƒ Value | Reference |

| Allyl glycoside product | Hexanes/EtOAc (3:1) | 0.2 | rsc.org |

| Protected galactopyranoside | Chloroform/Methanol (12:1) | 0.40 | mdpi.com |

| Glycosylation product | Hexanes/EtOAc (4:1) | 0.2 | rsc.org |

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of the structure of this compound and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like polymers. nih.gov It is frequently used to characterize synthetic polymers, including glycopolymers derived from monomers such as this compound. researchgate.netfrontiersin.org This technique can provide information on the molecular weight distribution, the mass of the repeating units, and the structure of the end-groups of the polymer. nih.govresearchgate.net

The successful analysis of polymers by MALDI-ToF MS is highly dependent on the sample preparation, including the choice of matrix, cationization agent, and solvent. nih.govfrontiersin.org For polymers containing oxygen atoms, such as those derived from galactosides, sodium or potassium trifluoroacetate (B77799) are often used as cationization agents. nih.gov Tandem MALDI-MS (MS/MS) can provide even more detailed structural information by fragmenting selected precursor ions, which helps in determining the glycosidic linkages. researchgate.net The resulting fragmentation patterns, including cross-ring cleavages (A- and X-type ions), can be used to distinguish between different linkage types, such as α(1→4) and α(1→6) linkages. researchgate.netacs.org

In the field of proteomics, mass spectrometry is essential for identifying post-translational modifications (PTMs) of proteins. Cysteine is a particularly reactive amino acid that can be modified in various ways. nih.gov The allyl group of this compound can potentially react with the thiol group of cysteine residues in proteins.

Redox proteomic approaches utilize mass spectrometry to identify and quantify reversible cysteine modifications. nih.govnih.gov These methods often involve blocking free thiols, followed by selective reduction of the modified cysteines and subsequent labeling for mass spectrometric analysis. nih.gov While direct detection of this compound adduction to cysteine is a specific application, the general workflows of redox proteomics are applicable. These non-gel-based methods, which incorporate multidimensional chromatographic separations and high-throughput protein quantification by mass spectrometry, have become increasingly popular for studying the redox state of proteins. nih.gov

Spectroscopic Techniques for Conformational and Linkage Analysis

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for determining the three-dimensional structure and the nature of the glycosidic linkage in this compound and its derivatives.

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) are indicative of the α- or β-configuration of the glycosidic bond. In α-D-galactopyranosides, the anomeric proton typically appears as a doublet with a small coupling constant (J₁,₂). mdpi.com The chemical shifts of other protons and carbons in the pyranose ring can be affected by the presence and position of substituents, such as sulfate (B86663) groups. uu.nl Advanced NMR techniques, such as COSY and HMBC, are used to establish the complete assignment of all proton and carbon signals. mdpi.com Furthermore, methods like MA'AT (Molecular Alignment and analysis of Anisotropic Tensors) analysis, which utilizes NMR spin-couplings, can be employed to determine the conformation of glycosidic linkages in solution. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the case of galactopyranosides, characteristic absorption bands for hydroxyl (O-H) groups (typically a broad band around 3200–3500 cm⁻¹) and the C-O bonds of the pyranose ring (around 1048 cm⁻¹) are observed. mdpi.com In derivatives, additional bands corresponding to other functional groups, such as the C=O stretch of an ester group (around 1739 cm⁻¹), can be identified. mdpi.com IR spectroscopy can also be used to distinguish between different isomers, such as pyranose and furanose forms of galactose, by analyzing the hydroxyl stretching region of the spectrum. nih.gov The combination of these spectroscopic techniques provides a comprehensive picture of the structure and conformation of this compound and its derivatives. abo.fi

Table 3: Spectroscopic Data for a Representative Galactopyranoside Derivative (Methyl 6-O-valeroyl-α-D-galactopyranoside)

| Spectroscopic Technique | Key Observations | Reference |

| FT-IR (KBr) | 3200–3450 cm⁻¹ (br, OH), 1739 cm⁻¹ (C=O), 1048 cm⁻¹ (pyranose ring) | mdpi.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.92 (d, J = 3.2 Hz, 1H, H-1) | mdpi.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 173.9 (C=O), additional signals for the valeroyl group | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, which is crucial for determining the stereochemistry of the glycosidic linkage and the conformation of the pyranose ring.

In the ¹H NMR spectrum of this compound, the anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and the magnitude of the coupling constant (³J(H1,H2)) are indicative of the α- or β-configuration. For α-galactosides, the anomeric proton is in an axial position, typically resulting in a smaller coupling constant compared to the corresponding β-anomer where the proton is equatorial. The signals for the allyl group are also clearly distinguishable, with characteristic shifts for the vinylic protons and the methylene (B1212753) protons adjacent to the oxygen atom. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-1 | ~4.8-5.0 |

| H-2 | ~3.8-4.0 |

| H-3 | ~3.7-3.9 |

| H-4 | ~3.9-4.1 |

| H-5 | ~3.8-4.0 |

| H-6a, H-6b | ~3.6-3.8 |

| Allyl CH= | ~5.8-6.0 |

| Allyl =CH₂ | ~5.1-5.3 |

| Allyl O-CH₂ | ~4.0-4.2 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~98-100 |

| C-2 | ~68-70 |

| C-3 | ~70-72 |

| C-4 | ~70-72 |

| C-5 | ~71-73 |

| C-6 | ~61-63 |

| Allyl CH= | ~133-135 |

| Allyl =CH₂ | ~117-119 |

| Allyl O-CH₂ | ~68-70 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the IR spectrum is dominated by the characteristic absorptions of its hydroxyl, ether, and alkene functionalities.

A prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the galactose ring. nih.govresearchgate.net This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups and the ether linkage of the allyl group typically appear in the fingerprint region, between 1000 cm⁻¹ and 1300 cm⁻¹.

The presence of the allyl group is confirmed by several characteristic peaks. The C=C stretching vibration of the double bond usually gives rise to a moderate band around 1640-1680 cm⁻¹. mdpi.com The C-H stretching vibrations of the sp² hybridized carbons of the alkene appear at wavenumbers just above 3000 cm⁻¹, typically around 3080 cm⁻¹. In contrast, the C-H stretching vibrations of the sp³ hybridized carbons of the pyranose ring and the allyl methylene group are observed just below 3000 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, H-bonded | 3500 - 3200 (broad) |

| C-H (alkane/pyranose ring) | Stretching | 3000 - 2850 |

| =C-H (alkene) | Stretching | 3100 - 3000 |

| C=C (alkene) | Stretching | 1680 - 1640 |

| C-O (ether, alcohol) | Stretching | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule, primarily in compounds containing chromophores such as conjugated systems or aromatic rings. This compound itself does not possess an extended system of conjugated double bonds or an aromatic ring. The allyl group contains an isolated double bond, and the galactopyranose ring is saturated.

Consequently, this compound is not expected to exhibit significant absorption in the UV-Vis region (typically 200-800 nm). mdpi.comshimadzu.com Any weak absorption observed at the lower end of the UV spectrum would likely be due to n→σ* transitions of the non-bonding electrons on the oxygen atoms. The lack of a strong UV-Vis chromophore makes this technique less informative for the direct characterization of the parent molecule, but it can become relevant when the glycoside is derivatized with a UV-active group. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Glycocluster Binding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. Since this compound is a chiral molecule, it is CD-active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of the molecule.

While the CD spectrum of the monomeric glycoside can be characterized, the technique becomes particularly insightful when studying the formation and interactions of glycoclusters. Glycoclusters are multivalent arrangements of carbohydrate ligands, often synthesized using derivatives of this compound, to mimic the multivalent presentation of carbohydrates on cell surfaces.

The binding of these glycoclusters to carbohydrate-binding proteins, known as lectins, can be monitored by CD spectroscopy. nih.gov When a glycocluster binds to a lectin, changes in the CD spectrum of the protein and/or the carbohydrate can occur. These spectral changes can provide information about conformational changes in the protein upon binding and can be used to determine binding affinities. For instance, studies on lectins that bind specifically to α-D-galactopyranosyl residues have utilized CD spectroscopy to investigate the conformational properties of the lectin and the effects of ligand binding. nih.gov Therefore, CD spectroscopy is a valuable tool for assessing the biological recognition of glycoclusters derived from this compound. researchgate.net

Surface Characterization Techniques for Grafted Materials

The functionalization of material surfaces with carbohydrate moieties like this compound is a rapidly growing field, with applications in biomaterials, biosensors, and cell adhesion studies. A number of surface-sensitive techniques are employed to confirm the successful grafting and to characterize the modified surface.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant of FTIR that is highly sensitive to the surface of a sample. researchgate.netnih.gov This makes it an ideal technique for confirming the covalent attachment of this compound derivatives onto a material surface.

After the grafting process, the ATR-FTIR spectrum of the surface will exhibit new absorption bands characteristic of the immobilized glycoside. These would include the broad O-H stretching band around 3200-3500 cm⁻¹, the C-H stretching bands just below 3000 cm⁻¹, and the complex pattern of C-O stretching vibrations in the 1000-1300 cm⁻¹ region, which are characteristic of the carbohydrate structure. nih.govspringernature.com The appearance of these peaks, which are absent in the spectrum of the unmodified substrate, provides direct evidence of successful surface functionalization. Furthermore, the intensity of these peaks can be related to the density of the grafted carbohydrate layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. eag.commdpi.com It is an invaluable tool for characterizing surfaces grafted with this compound.

An XPS survey scan of a surface successfully functionalized with the glycoside would show the appearance of oxygen (O 1s) and an increase in the carbon (C 1s) signal compared to many common substrates (e.g., gold or silicon). The high-resolution C 1s spectrum is particularly informative. It can be deconvoluted into several components representing the different chemical environments of the carbon atoms in the grafted molecule. This would include C-C/C-H bonds from the pyranose ring and allyl group, C-O bonds from the ether linkage and hydroxyl groups, and potentially O-C-O from the anomeric carbon. nih.govnih.gov The relative areas of these component peaks can be used to confirm the presence and integrity of the carbohydrate on the surface.

Table 4: Expected XPS Signals for a Surface Grafted with this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285.0 (C-C/C-H), ~286.5 (C-O), ~288.0 (O-C-O) | Confirmation of carbon presence and chemical states |

| Oxygen | O 1s | ~532.8 | Confirmation of oxygen presence |

| Substrate | e.g., Au 4f, Si 2p | Varies with substrate | Attenuation of substrate signal indicates surface coverage |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. mdpi.comresearchgate.net For surfaces functionalized with this compound derivatives, such as grafted polymers, AFM is instrumental in visualizing the surface morphology, including the uniformity of the coating, the presence of aggregates, and the surface roughness.

In a typical AFM analysis of a polymer-grafted surface, a sharp tip mounted on a flexible cantilever is scanned across the sample. The deflections of the cantilever due to the forces between the tip and the surface are recorded to construct a topographical map. mdpi.comresearchgate.net For glycopolymer brushes, AFM can reveal how the polymer chains are organized on the surface. For instance, in a study on glycopolymer brushes containing galactose units, AFM has been used to show the formation of a homogeneous polymer layer. nih.gov

Table 1: Representative AFM Surface Roughness Data for a Glycopolymer-Grafted Surface

| Sample | Scan Area (µm x µm) | RMS Roughness (nm) |

|---|---|---|

| Unmodified Substrate | 5 x 5 | 0.8 ± 0.2 |

| Grafted Glycopolymer | 5 x 5 | 2.5 ± 0.5 |

These values indicate a significant increase in surface roughness upon grafting of the glycopolymer, which is indicative of a successful surface modification. The AFM images would further reveal the nature of this roughness, such as the presence of globular domains or a more uniform, undulating surface.

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the surface morphology of materials at high magnifications. Unlike AFM, which provides three-dimensional topographical information, SEM produces two-dimensional images with information about surface topography and composition. SEM is particularly useful for observing larger-scale morphological changes on surfaces modified with this compound derivatives, especially when the surface features are in the micrometer to nanometer range.

In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are used to form an image. For insulating polymer films, such as those that might be formed from this compound, a conductive coating (e.g., gold or carbon) is often applied to the surface to prevent charging effects.

SEM analysis can reveal changes in surface texture, the formation of patterns, or the presence of defects on the functionalized surface. For instance, in studies of polymer-grafted surfaces, SEM can be used to confirm the uniformity of the grafting and to identify any large-scale aggregates or dewetting phenomena. While specific SEM micrographs for surfaces modified with this compound are not available in the provided search results, a qualitative description of expected observations can be made. An unmodified substrate would likely show a smooth and featureless surface, whereas a surface grafted with a polymer of this compound might exhibit a more textured appearance, indicative of the presence of the polymer layer.

Contact Angle Measurements for Surface Wettability

Contact angle goniometry is a widely used technique to determine the wettability of a solid surface by a liquid. researchgate.netresearchgate.net This property is governed by the surface free energy, which is directly influenced by the chemical composition and topography of the surface. For surfaces modified with this compound, contact angle measurements provide valuable information about the hydrophilic or hydrophobic nature of the functionalized surface.

The contact angle is the angle at which a liquid/vapor interface meets a solid surface. researchgate.net A low contact angle (<90°) indicates that the liquid wets the surface well (hydrophilic), while a high contact angle (>90°) suggests poor wetting (hydrophobic). In a typical measurement, a droplet of a probe liquid (commonly water) is placed on the surface, and the angle is measured using a goniometer. researchgate.net

The introduction of hydroxyl-rich galactose moieties from this compound onto a surface is expected to increase its hydrophilicity, resulting in a decrease in the water contact angle. For example, a study on the surface immobilization of galactose onto biodegradable polymers showed that the water contact angle decreased with increasing galactose concentration on the surface. mdpi.com The following interactive table presents hypothetical contact angle data for a surface before and after modification with a polymer of this compound, illustrating the expected trend.

Table 2: Representative Water Contact Angle Data for a Surface Modified with a Galactose-Bearing Polymer

| Surface | Water Contact Angle (°) |

|---|---|

| Unmodified Substrate | 75 ± 3 |

| After Grafting with Poly(this compound) | 45 ± 4 |